molecular formula C8H6ClF9 B13417527 1-Chloro-1,2,2-trifluoroethene;ethene;3,3,3-trifluoro-2-(trifluoromethyl)prop-1-ene CAS No. 54302-04-4

1-Chloro-1,2,2-trifluoroethene;ethene;3,3,3-trifluoro-2-(trifluoromethyl)prop-1-ene

Cat. No.: B13417527
CAS No.: 54302-04-4
M. Wt: 308.57 g/mol
InChI Key: VLJJHZWFJLFZSW-UHFFFAOYSA-N
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Description

1-Propene, 3,3,3-trifluoro-2-(trifluoromethyl)-, polymer with chlorotrifluoroethene and ethene is a complex fluoropolymer known for its unique chemical properties and applications. This compound is characterized by its high thermal stability, chemical resistance, and low surface energy, making it valuable in various industrial and scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Propene, 3,3,3-trifluoro-2-(trifluoromethyl)-, polymer with chlorotrifluoroethene and ethene involves the polymerization of 1-Propene, 3,3,3-trifluoro-2-(trifluoromethyl)- with chlorotrifluoroethene and ethene. This process typically requires specific catalysts and reaction conditions to achieve the desired polymer structure. The polymerization is carried out under controlled temperatures and pressures to ensure the formation of a stable polymer chain .

Industrial Production Methods

In industrial settings, the production of this polymer involves large-scale polymerization reactors where the monomers are introduced and polymerized under optimized conditions. The process is carefully monitored to maintain the quality and consistency of the polymer. The resulting polymer is then processed into various forms, such as films, coatings, and molded parts, depending on its intended application .

Chemical Reactions Analysis

Types of Reactions

1-Propene, 3,3,3-trifluoro-2-(trifluoromethyl)-, polymer with chlorotrifluoroethene and ethene undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include various catalysts, initiators, and solvents that facilitate the polymerization and modification processes. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions include modified polymers with enhanced properties, such as increased thermal stability, chemical resistance, and mechanical strength. These modified polymers find applications in various industries, including electronics, aerospace, and automotive .

Scientific Research Applications

1-Propene, 3,3,3-trifluoro-2-(trifluoromethyl)-, polymer with chlorotrifluoroethene and ethene has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which 1-Propene, 3,3,3-trifluoro-2-(trifluoromethyl)-, polymer with chlorotrifluoroethene and ethene exerts its effects is primarily through its unique chemical structure. The presence of fluorine atoms in the polymer chain imparts high thermal stability and chemical resistance. The polymer interacts with various molecular targets and pathways, depending on its application. For example, in medical applications, the polymer’s biocompatibility allows it to interact with biological tissues without causing adverse reactions .

Comparison with Similar Compounds

Similar Compounds

    Polytetrafluoroethylene (PTFE): Known for its non-stick properties and high chemical resistance.

    Polyvinylidene fluoride (PVDF): Known for its high mechanical strength and chemical resistance.

    Fluoroethylene propylene (FEP): Known for its flexibility and chemical resistance.

Uniqueness

1-Propene, 3,3,3-trifluoro-2-(trifluoromethyl)-, polymer with chlorotrifluoroethene and ethene stands out due to its unique combination of properties, such as high thermal stability, chemical resistance, and low surface energy. These properties make it suitable for applications where other fluoropolymers may not perform as effectively .

Properties

CAS No.

54302-04-4

Molecular Formula

C8H6ClF9

Molecular Weight

308.57 g/mol

IUPAC Name

1-chloro-1,2,2-trifluoroethene;ethene;3,3,3-trifluoro-2-(trifluoromethyl)prop-1-ene

InChI

InChI=1S/C4H2F6.C2ClF3.C2H4/c1-2(3(5,6)7)4(8,9)10;3-1(4)2(5)6;1-2/h1H2;;1-2H2

InChI Key

VLJJHZWFJLFZSW-UHFFFAOYSA-N

Canonical SMILES

C=C.C=C(C(F)(F)F)C(F)(F)F.C(=C(F)Cl)(F)F

Related CAS

54302-04-4

Origin of Product

United States

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